molecular formula C6H10ClNO2 B6251058 (2S)-5-methyl-3,4-dihydro-2H-pyrrole-2-carboxylic acid hydrochloride CAS No. 2648865-51-2

(2S)-5-methyl-3,4-dihydro-2H-pyrrole-2-carboxylic acid hydrochloride

Cat. No. B6251058
CAS RN: 2648865-51-2
M. Wt: 163.6
InChI Key:
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Description

(2S)-5-methyl-3,4-dihydro-2H-pyrrole-2-carboxylic acid hydrochloride, also known as 5-methyl-3,4-dihydro-2H-pyrrole-2-carboxylic acid hydrochloride or MDHPC, is an organic compound commonly used in scientific research. It is a cyclic carboxylic acid that is commonly used in the synthesis of various compounds, as well as in the study of enzyme kinetics and protein-protein interactions. MDHPC is a white, crystalline solid with a melting point of 78 °C and a boiling point of 155 °C.

Mechanism of Action

MDHPC acts as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is responsible for the production of prostaglandins. It binds to the active site of the enzyme, preventing it from catalyzing the formation of prostaglandins. This mechanism of action is thought to be responsible for the anti-inflammatory effects of MDHPC.
Biochemical and Physiological Effects
MDHPC has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been shown to inhibit the production of cytokines, which are molecules that play a role in inflammation. Additionally, MDHPC has been shown to have antioxidant and anti-apoptotic effects, which may be beneficial in the treatment of certain diseases.

Advantages and Limitations for Lab Experiments

MDHPC is a relatively stable compound and is easy to store and handle in the laboratory. It has a low melting point and is soluble in a variety of organic solvents, making it suitable for use in a variety of experimental techniques. However, MDHPC is relatively expensive and can be difficult to obtain in large quantities.

Future Directions

In the future, MDHPC could be used to develop new drugs for the treatment of inflammation, pain, and other diseases. Additionally, it could be used to study the structure and function of proteins and enzymes, as well as to study the effects of drugs on these processes. Additionally, MDHPC could be used to study the effects of oxidative stress and to develop new antioxidants. Finally, MDHPC could be used to develop new drugs for the treatment of cancer, as well as to study the effects of chemotherapy.

Synthesis Methods

MDHPC can be synthesized by the reaction of (2S)-5-methyl-3,4-dihydro-2H-pyrrole-2-carboxylic acid hydrochloride-dihydro-2H-pyrrole-2-carboxylic acid with hydrochloric acid. This reaction is carried out in aqueous solution at room temperature and yields a white crystalline solid. The reaction is exothermic, with a heat of formation of -13.4 kJ/mol.

Scientific Research Applications

MDHPC is widely used in scientific research due to its ability to form stable complexes with transition metals and other organic compounds. It is commonly used in the synthesis of various compounds, as well as in the study of enzyme kinetics and protein-protein interactions. It has also been used to study the structure and function of proteins, as well as to study the structure and function of enzymes.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (2S)-5-methyl-3,4-dihydro-2H-pyrrole-2-carboxylic acid hydrochloride involves the conversion of a starting material into an intermediate, which is then further reacted to form the final product. The key steps in the synthesis pathway include the formation of a pyrrole ring and the introduction of a carboxylic acid group.", "Starting Materials": [ "2-methyl-1,3-propanediol", "ethyl acetoacetate", "sodium ethoxide", "methyl iodide", "sodium borohydride", "hydrochloric acid" ], "Reaction": [ "Step 1: Conversion of 2-methyl-1,3-propanediol to 2-methyl-1,3-propanediol diethyl acetal using ethyl acetoacetate and sodium ethoxide as catalysts.", "Step 2: Formation of pyrrole ring by reacting 2-methyl-1,3-propanediol diethyl acetal with methyl iodide and sodium borohydride.", "Step 3: Introduction of carboxylic acid group by reacting the intermediate with hydrochloric acid to form (2S)-5-methyl-3,4-dihydro-2H-pyrrole-2-carboxylic acid hydrochloride." ] }

CAS RN

2648865-51-2

Product Name

(2S)-5-methyl-3,4-dihydro-2H-pyrrole-2-carboxylic acid hydrochloride

Molecular Formula

C6H10ClNO2

Molecular Weight

163.6

Purity

95

Origin of Product

United States

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